3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including thiazolidinone, pyridopyrimidinone, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, starting with the preparation of the thiazolidinone and pyridopyrimidinone cores. The general synthetic route includes:
Formation of Thiazolidinone Core: This involves the reaction of a suitable aldehyde with thiourea and an appropriate alkyl halide under reflux conditions to form the thiazolidinone ring.
Formation of Pyridopyrimidinone Core: This is typically achieved by cyclization reactions involving pyridine derivatives and urea or guanidine under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiazolidinone and pyridopyrimidinone cores through a condensation reaction, often facilitated by a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Potential use as an antimicrobial agent against various bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry
Chemical Sensors: Used in the development of sensors for detecting specific ions or molecules.
Polymer Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Metal Coordination: Forms stable complexes with metal ions, altering their reactivity and availability.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Pyridopyrimidinones: Investigated for their anticancer and antiviral activities.
Morpholine Derivatives: Used in pharmaceuticals for their ability to enhance drug solubility and stability.
Uniqueness
The unique combination of functional groups in 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one provides a versatile scaffold for various applications, distinguishing it from other compounds with similar individual functional groups.
This compound’s multifaceted nature makes it a valuable subject for ongoing research in multiple scientific disciplines.
Properties
Molecular Formula |
C23H29N5O4S2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O4S2/c1-2-31-13-5-9-28-22(30)18(34-23(28)33)16-17-20(24-7-10-26-11-14-32-15-12-26)25-19-6-3-4-8-27(19)21(17)29/h3-4,6,8,16,24H,2,5,7,9-15H2,1H3/b18-16- |
InChI Key |
FYXQIDXXVFODNT-VLGSPTGOSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)SC1=S |
Origin of Product |
United States |
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